molecular formula C29H44O9 B1680607 Rhodexin A CAS No. 545-49-3

Rhodexin A

Cat. No.: B1680607
CAS No.: 545-49-3
M. Wt: 536.7 g/mol
InChI Key: HFMLTKBZNAPPNY-CEKKCSHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The enantiospecific total synthesis of Rhodexin A involves a very hindered inverse electron demand Diels-Alder reaction . The key step in the synthesis is the reaction of the very hindered dienone and the silyl enol ether catalyzed by the strong Lewis acid, dimethylaluminum triflimide . The synthesis begins with the preparation of the tetracyclic core of this compound, which involves the stepwise Diels-Alder reaction followed by a Mukaiyama Michael reaction and a Mukaiyama aldol process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in academic research can potentially be scaled up for industrial production, provided that the reaction conditions and catalysts are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Rhodexin A undergoes various types of chemical reactions, including:

    Oxidation: The oxidation of this compound can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, such as the beta-butenolide moiety.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cis fusion at the AB and CD ring junctures, the presence of a tertiary hydroxyl group at carbon 14, and a beta-butenolide moiety at carbon 17 . These structural features contribute to its distinct biological activity and make it an attractive target for synthetic and medicinal chemistry research.

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLTKBZNAPPNY-CEKKCSHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318334
Record name Rhodexin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-49-3
Record name Rhodexin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodexin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodexin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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